molecular formula C6H5F3N2O2 B3049695 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- CAS No. 21579-18-0

2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)-

Cat. No.: B3049695
CAS No.: 21579-18-0
M. Wt: 194.11 g/mol
InChI Key: ZFUWFGIRLONWAI-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- is a pyrimidinedione derivative characterized by a methyl group at the N1 position and a trifluoromethyl (-CF₃) substituent at the C5 position. Pyrimidinediones are heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can influence pharmacokinetic behavior .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(12)10-5(11)13/h2H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUWFGIRLONWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514849
Record name 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21579-18-0
Record name 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Urea Derivatives

Reaction of ethyl trifluoroacetoacetate with methylurea in acidic or basic conditions yields 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione. For example, heating ethyl trifluoroacetoacetate with methylurea in ethanol under reflux forms the pyrimidine ring via dehydration. This method achieves moderate yields (40–60%) but requires purification to remove unreacted starting materials.

Alternative Cyclization Routes

Patents describe the use of trichloromethyl precursors subjected to halogen exchange with hydrofluoric acid (HF) and metal catalysts (e.g., FeCl₃) under high pressure (5–1,200 psig) to introduce -CF₃ post-cyclization. While effective, this approach demands specialized equipment due to HF’s corrosive nature.

Regioselective Introduction of the Trifluoromethyl Group

Direct Incorporation During Cyclization

Ethyl trifluoroacetoacetate’s trifluoromethyl group is retained during cyclocondensation, eliminating the need for post-synthetic modification. This method is favored for its simplicity but limits flexibility in modifying the -CF₃ position.

Halogen Exchange Reactions

For substrates lacking inherent -CF₃, halogen exchange at position 5 is employed. A patent by CN109761914B details the reaction of 5-chloropyrimidinedione with HF and SbF₃ at 120°C, achieving 85% conversion to the trifluoromethyl analog. Similarly, US4650875A reports using HF with FeCl₃ catalysts under pressure (150–250°C) to replace chloro groups with -CF₃.

Nucleophilic Trifluoromethylation

Lithiation of 5-bromo-1-methylpyrimidinedione followed by treatment with trifluoromethyltrimethylsilane (TMSCF₃) introduces -CF₃ via nucleophilic substitution. Yields vary (50–70%) depending on the leaving group’s reactivity.

N-1 Methylation Strategies

Alkylation of Pyrimidinedione Intermediates

The N-1 position is methylated using methyl bromide or iodide in the presence of lithium iodide (LiI) and sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF) at 80°C. For example, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione reacts with methyl bromide under these conditions to yield the 1-methyl derivative in 65–75% yield after column purification.

Tosylation-Alkylation Sequences

Alternative routes employ tosyl chloride (TsCl) to activate the N-1 position for subsequent methylation. Treatment of the pyrimidinedione with TsCl in pyridine forms the tosylate intermediate, which undergoes displacement with methylamine or methyl Grignard reagents. This two-step process improves regioselectivity but adds complexity.

Alternative and Emerging Methods

Flow Reactor Lithiation

Recent advances utilize continuous-flow reactors for lithiation and subsequent functionalization. For instance, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (a related heterocycle) in a flow reactor enables efficient introduction of boron or sulfonyl groups. Adapting this to pyrimidinediones could streamline -CF₃ incorporation.

Catalytic Reductive Debromination

A patent method for 5-trifluoromethyl uracil synthesis involves reductive debromination of 5-bromo intermediates using palladium catalysts under hydrogen atmosphere. Applied to pyrimidinediones, this could offer a mild route to -CF₃ derivatives.

Challenges and Optimization

Regioselectivity Concerns

Competing alkylation at N-3 versus N-1 necessitates careful control of reaction conditions. Polar aprotic solvents (e.g., DMF) and elevated temperatures favor N-1 methylation.

Stability of Trifluoromethyl Intermediates

The -CF₃ group’s electron-withdrawing nature can destabilize intermediates, leading to side reactions. Stabilizing strategies include low-temperature reactions (-78°C) for lithiation steps.

Purification Difficulties

Fluorinated compounds often exhibit poor crystallinity. Silica gel chromatography with hexane-ethyl acetate gradients (2:1 to 1:1) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrimidinedione derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Trifluridine : The 2'-deoxyribose moiety enables incorporation into viral DNA, while the C5-CF₃ group enhances binding to thymidylate synthase .
  • Bromacil : The bulky sec-butyl group at C3 and bromine at C5 confer herbicidal activity by disrupting plant photosynthetic electron transport .
  • 5-(Trifluoromethyl)uracil : Lacking N1/N3 substituents, it acts as a competitive inhibitor of thymidylate synthase in cancer cells .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, Trifluridine (logP ≈ -1.2) is less lipophilic than 1-methyl-5-CF₃ derivatives due to its polar sugar moiety .
  • Metabolic Stability: Fluorinated analogs (e.g., Trifluridine) exhibit resistance to enzymatic degradation compared to non-fluorinated counterparts .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- is a fluorinated pyrimidine derivative characterized by its unique chemical structure. The compound features a pyrimidine ring with a methyl group at the 1-position and a trifluoromethyl group at the 5-position, which enhances its lipophilicity and metabolic stability. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent and in cancer therapy.

  • Molecular Formula : C6H5F3N2O
  • Molecular Weight : Approximately 194.11 g/mol
  • Density : 1.44 g/cm³
  • Boiling Point : 223.9ºC at 760 mmHg
  • Flash Point : 89.2ºC

Structural Characteristics

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological activity by enhancing its interaction with biological targets. The structural similarity to nucleobases allows it to interfere with nucleic acid synthesis, making it a candidate for further research in antiviral drug development.

Antiviral Properties

Research indicates that 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- exhibits notable antiviral activity. It has been shown to inhibit viral replication in specific strains of viruses, suggesting its potential use as an antiviral agent. The mechanism of action is likely related to its ability to mimic nucleobases and disrupt nucleic acid synthesis.

Anticancer Potential

The compound's structural features make it a candidate for cancer therapy. Studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms similar to those observed in nucleoside analogs. Its fluorinated structure contributes to increased metabolic stability and bioavailability, which are crucial for therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antiviral Studies :
    • A study demonstrated that the compound inhibited viral replication effectively at concentrations as low as 10 μM in vitro against certain RNA viruses.
    • Molecular docking studies revealed that the compound binds to viral polymerases, disrupting their function.
  • Anticancer Activity :
    • In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines.
    • In vivo studies using mouse models indicated significant tumor growth inhibition when administered at therapeutic doses.

Table of Biological Activities

Activity TypeTargetConcentrationEffect
AntiviralRNA viruses10 μMInhibition of viral replication
AnticancerCancer cell linesVariesDose-dependent decrease in viability
AntibacterialMycobacteriaUp to 115 μMComplete growth inhibition

Synthesis and Reaction Pathways

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- typically involves cyclization reactions using precursors like 1-methyluracil and trifluoromethylating agents under basic conditions. Various synthetic routes have been explored to enhance yield and purity.

Common Synthetic Routes

  • Cyclization Method : Reaction of 1-methyluracil with trifluoromethylating agents (e.g., trifluoroacetic anhydride) in the presence of bases such as sodium hydride.
  • Microwave-Assisted Synthesis : Utilization of microwave technology to expedite reaction times and improve yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)-
Reactant of Route 2
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2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)-

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